N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Description

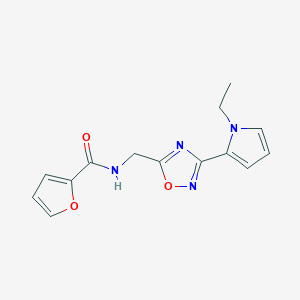

The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide features a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole moiety at the 3-position and a furan-2-carboxamide group linked via a methylene bridge at the 5-position. This structure combines heterocyclic elements known for bioactivity, including the oxadiazole (a pharmacophore in antimicrobial and antiviral agents) and the furan carboxamide (common in enzyme inhibitors) .

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-2-18-7-3-5-10(18)13-16-12(21-17-13)9-15-14(19)11-6-4-8-20-11/h3-8H,2,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUZHJLGLLVCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves multistep reactions. A common starting point is the preparation of the 1-ethyl-1H-pyrrole derivative, which is then subjected to cyclization to form the 1,2,4-oxadiazole ring. The final step often includes the attachment of the furan-2-carboxamide moiety through a series of coupling reactions, using specific catalysts and reaction conditions such as:

Temperature: Usually maintained between 0-50°C to control reaction rates.

Solvents: Use of polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions.

Catalysts: Transition metal catalysts like palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound necessitates optimization of reaction parameters to enhance yield and purity. Techniques such as continuous flow synthesis might be employed, along with advanced purification methods like high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, categorized as follows:

Types of Reactions

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of oxidized derivatives.

Reduction: Reductive conditions, often employing agents like sodium borohydride, lead to reduced forms of the compound.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, strong nucleophiles like sodium methoxide.

Major Products

The reactions yield various products depending on the conditions and reagents used, including oxidized derivatives, reduced analogs, and substituted products with altered biological or chemical properties.

Scientific Research Applications

Chemistry

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is used as a building block in organic synthesis, aiding in the creation of more complex molecules for various applications.

Biology

In biological research, this compound is explored for its potential as a biochemical probe due to its ability to interact with specific molecular targets.

Medicine

Preclinical studies suggest that the compound may possess therapeutic properties, such as antimicrobial and anticancer activities, although further research is required to fully understand its medicinal potential.

Industry

The compound's unique structure makes it useful in material science for developing advanced polymers and coatings with specialized properties.

Mechanism of Action

The effects of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism involves binding to the active sites of these targets, influencing their activity and thus altering cellular functions.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Carboxamide Motifs

Compound C22 :

- Structure : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Activity : Demonstrated antituberculosis activity via high binding affinity to Mycobacterium tuberculosis targets. Passed molecular docking, P450 metabolism, and pharmacokinetic analyses .

- Key Differences : Replaces the 1-ethylpyrrole in the target compound with a 4-fluorophenyl group. The fluorophenyl substitution enhances lipophilicity and receptor binding but may reduce metabolic stability compared to the ethylpyrrole’s steric bulk .

N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide :

- Structure : Features a furan-2-carboxamide group linked to a sulfonylpiperazine-substituted phenyl ring.

- Key Differences : The absence of an oxadiazole core and the inclusion of a sulfonylpiperazine group likely alter its target specificity compared to the oxadiazole-containing target compound.

N-(3-Hydroxy-4-methylphenyl)furan-2-carboxamide :

- Structure : Simplified analog with furan-2-carboxamide directly attached to a substituted phenyl ring.

- Key Differences : Lacks the oxadiazole-pyrrole system, reducing its capacity for π-π stacking interactions critical for DNA/protein binding .

Pharmacokinetic and Drug-Likeness Comparison

- Target Compound Advantages : The 1-ethylpyrrole substitution may improve metabolic stability over fluorophenyl analogs (e.g., C22) while retaining oxadiazole-mediated receptor affinity. The methylene bridge enhances conformational flexibility for target binding .

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structure includes a furan ring and an oxadiazole derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 258.28 g/mol |

| CAS Number | Not available |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxadiazole ring is known to inhibit several enzymes and receptors involved in cellular signaling pathways. For instance, compounds containing the oxadiazole structure have shown inhibitory effects against:

- Histone Deacetylases (HDACs) : These enzymes are involved in the regulation of gene expression and are targets for cancer therapy.

- Carbonic Anhydrase (CA) : This enzyme plays a role in maintaining acid-base balance and is implicated in tumor growth .

The furan moiety may also contribute to the compound's reactivity and interaction with biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown IC50 values indicating potent antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

| Caco-2 (Colon Cancer) | 8.0 |

These results suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the potential of this compound as an antimicrobial agent.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of the oxadiazole-containing compound. Modifications to the structure led to enhanced biological activities. For example, a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cell lines, significantly lower than the parent compound . This underscores the importance of structural optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.